Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate
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Description
Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate is a useful research compound. Its molecular formula is C19H34N2O4 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate (CAS Number: 1404196-69-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its activity as a GABAAR antagonist, and discusses relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H34N2O4 with a molecular weight of 350.49 g/mol. The compound features a spirocyclic structure that contributes to its unique biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₃₄N₂O₄ |
Molecular Weight | 350.49 g/mol |
CAS Number | 1404196-69-5 |
Storage Conditions | Sealed, dry place |
Purity | ≥97% |
Research indicates that compounds with similar structural motifs, particularly those based on the diazaspiro framework, exhibit significant activity at the γ-aminobutyric acid type A receptors (GABAARs). These receptors are crucial in mediating inhibitory neurotransmission in the central nervous system. This compound acts as a competitive antagonist at GABAARs, impacting various physiological processes including anxiety and seizure activity .
Pharmacological Studies
- GABAAR Antagonism : Studies have shown that diazaspiro compounds can modulate GABAAR activity, influencing immune responses and potentially offering therapeutic benefits in conditions like asthma and inflammation .
- Cellular Effects : The antagonistic action on GABAARs has been linked to altered macrophage function and T cell proliferation, suggesting a broader immunomodulatory effect .
- In Vitro Testing : In vitro assays have demonstrated that related compounds exhibit low cellular membrane permeability while maintaining high binding affinity for GABAARs. This suggests potential for selective targeting in therapeutic applications .
Study on GABAAR Ligands
A significant study investigated various diazaspiro compounds, including derivatives of this compound. The findings highlighted the structure-activity relationship (SAR) of these compounds at GABAARs, revealing that modifications in the side chains can significantly affect binding affinities and biological outcomes .
Immunomodulatory Effects
Another investigation focused on the immunomodulatory effects of GABAAR antagonists in murine models. The study found that blocking GABAARs could enhance T cell responses during infections, indicating a potential application for these compounds in treating immune-related disorders .
Properties
IUPAC Name |
ditert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O4/c1-17(2,3)24-15(22)20-12-9-19(10-13-20)8-7-11-21(14-19)16(23)25-18(4,5)6/h7-14H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLZCJUOAHCFRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN(C2)C(=O)OC(C)(C)C)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.